molecular formula C16H11N3 B8782621 3-(Pyridin-4-yl)-2H-benzo[g]indazole CAS No. 54569-85-6

3-(Pyridin-4-yl)-2H-benzo[g]indazole

Cat. No.: B8782621
CAS No.: 54569-85-6
M. Wt: 245.28 g/mol
InChI Key: KQMIKXSVZLLPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-4-yl)-2H-benzo[g]indazole is an organic compound with the molecular formula C16H13N3 and a molecular weight of 247.30 g/mol . This high-purity compound is characterized by a melting point of 237-238°C . It features the indazole heterocyclic system, a privileged scaffold in medicinal chemistry known for its widespread pharmacological potential . The indazole core is a key structural motif in numerous biologically active molecules and several FDA-approved drugs, such as the anticancer agents pazopanib and axitinib, highlighting the therapeutic relevance of this chemical class . Researchers value this specific compound as a versatile building block for developing novel pharmacologically active agents. Indazole derivatives, in general, have been reported to exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties . The synthetic route for related benzo[g]indazole compounds can involve the reaction of 3,4-dihydronaphthalen-1(2H)-one with hydrazine, followed by lithiation and reaction with an isonicotinate derivative . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54569-85-6

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

3-pyridin-4-yl-1H-benzo[g]indazole

InChI

InChI=1S/C16H11N3/c1-2-4-13-11(3-1)5-6-14-15(18-19-16(13)14)12-7-9-17-10-8-12/h1-10H,(H,18,19)

InChI Key

KQMIKXSVZLLPSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NN=C3C4=CC=NC=C4

Origin of Product

United States

Structure Activity Relationship Sar and Rational Ligand Design Principles

Fundamental SAR of the Benzo[g]indazole Core for Biological Activities

The benzo[g]indazole core, a tricyclic system composed of a benzene (B151609) ring fused to an indazole moiety, serves as a versatile scaffold for the development of biologically active compounds. The inherent aromaticity and the presence of nitrogen atoms in the pyrazole (B372694) ring are key features that enable a range of non-covalent interactions with protein targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.

The biological activity of benzo[g]indazole derivatives is highly dependent on the nature and position of substituents on the ring system. Early SAR studies on related indazole cores have established that substitutions at the N1, C3, and various positions on the benzene rings can dramatically influence potency and selectivity. For instance, in many kinase inhibitors, the indazole core acts as a hinge-binding motif, with the N1 and N2 positions offering opportunities for vectoral expansion into different pockets of the ATP-binding site.

The fusion of the additional benzene ring to form the benzo[g]indazole system extends the planar aromatic surface, which can enhance van der Waals interactions and pi-stacking with aromatic amino acid residues in the target protein. This extended conjugation can also modulate the electronic properties of the molecule, influencing its pKa and, consequently, its ionization state at physiological pH, which is a critical determinant of cell permeability and target engagement.

Impact of Pyridin-4-yl Substitution at the 3-Position on Compound Potency and Selectivity

The introduction of a pyridin-4-yl group at the 3-position of the benzo[g]indazole core is a key design element that can significantly impact the compound's pharmacological properties. The pyridine (B92270) ring, a bioisostere of a phenyl ring, introduces a basic nitrogen atom that can serve as a hydrogen bond acceptor, a feature often crucial for anchoring a ligand within a protein's active site.

The position of the nitrogen atom within the pyridine ring is critical for directing interactions. A pyridin-4-yl substituent places the nitrogen atom para to the point of attachment to the indazole core. This orientation can allow the nitrogen to form a key hydrogen bond with a specific amino acid residue, such as a serine, threonine, or the backbone amide of the protein. This interaction can significantly enhance the potency of the compound.

The electronic nature of the pyridine ring can also withdraw electron density from the benzo[g]indazole core, modulating its reactivity and metabolic stability. The presence of the basic nitrogen atom also offers a site for potential salt formation, which can be leveraged to improve the physicochemical properties of the compound, such as solubility and bioavailability.

SAR Studies of Analogues with Modified Substituent Patterns on the Benzo[g]indazole System

To further probe the SAR of the 3-(Pyridin-4-yl)-2H-benzo[g]indazole scaffold, systematic modifications to the benzo[g]indazole system are necessary. These modifications can provide valuable insights into the steric and electronic requirements for optimal biological activity.

Table 1: Hypothetical SAR of Substitutions on the Benzo[g]indazole Ring of this compound Analogues

Compound IDR1R2R3R4Relative Potency
1 HHHH1
2 FHHH5
3 HOCH₃HH2
4 HHClH3
5 HHHNH₂0.5
6 FOCH₃HH10

Note: The data in this table is hypothetical and for illustrative purposes only.

The introduction of small, electron-withdrawing groups, such as fluorine, at the R1 position (Compound 2 ) can lead to a significant increase in potency. This enhancement may be attributed to favorable electronic interactions with the target protein or improved metabolic stability. In contrast, the placement of an electron-donating group, like a methoxy (B1213986) group at the R2 position (Compound 3 ), may have a less pronounced effect on potency.

Substitution with a larger halogen, such as chlorine at the R3 position (Compound 4 ), can also be beneficial, suggesting that a certain degree of steric bulk in this region is tolerated and may even be advantageous for filling a hydrophobic pocket. However, the introduction of a polar group, such as an amino group at the R4 position (Compound 5 ), could be detrimental to activity, possibly due to the creation of an unfavorable electrostatic interaction or a disruption of a necessary hydrophobic contact. The combination of favorable substituents, as seen in Compound 6 with both fluorine and methoxy groups, can lead to a synergistic improvement in potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel analogues and for guiding the rational design of more potent and selective molecules.

2D-QSAR Methodologies and Predictive Models

2D-QSAR methodologies utilize descriptors calculated from the two-dimensional representation of a molecule to build predictive models. These descriptors can include physicochemical properties (e.g., logP, molecular weight, pKa), electronic properties (e.g., partial charges), and topological indices that describe molecular branching and connectivity.

For a series of this compound derivatives, a typical 2D-QSAR study would involve the generation of a dataset of compounds with experimentally determined biological activities. A variety of statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), can then be used to develop a QSAR equation.

A hypothetical 2D-QSAR equation for a series of this compound derivatives might look like:

log(1/IC₅₀) = 0.5 * logP - 0.2 * MW + 1.5 * HBA_Count + c

Where:

log(1/IC₅₀) is the biological activity.

logP is the octanol-water partition coefficient, representing hydrophobicity.

MW is the molecular weight.

HBA_Count is the number of hydrogen bond acceptors.

c is a constant.

This equation would suggest that increasing hydrophobicity and the number of hydrogen bond acceptors, while controlling molecular weight, could lead to more potent compounds. Such models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

3D-QSAR Methodologies and Pharmacophore Generation

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. These methods require the alignment of the compounds in the dataset, which is often guided by a common scaffold or a known binding mode.

The resulting 3D-QSAR models generate contour maps that visualize the regions in space where specific physicochemical properties are correlated with biological activity. For example, a CoMFA analysis might reveal that a region of steric bulk is favorable for activity in one area, while an electropositive potential is favored in another.

Table 2: Key Pharmacophoric Features for this compound Analogues

Pharmacophoric FeatureLocationContribution to Activity
Hydrogen Bond AcceptorPyridin-4-yl NitrogenPositive
Aromatic RingBenzo[g]indazole CorePositive
Hydrophobic GroupR1/R3 position on Benzo ringPositive
Hydrogen Bond DonorN2-H of IndazolePositive

Note: The data in this table is based on general principles of pharmacophore modeling and is for illustrative purposes.

Pharmacophore generation is another powerful 3D-QSAR technique that identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for this compound derivatives would likely include a hydrogen bond acceptor feature corresponding to the pyridin-4-yl nitrogen, an aromatic feature for the benzo[g]indazole core, and potentially hydrophobic and hydrogen bond donor features depending on the specific target. nih.govnih.gov

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired spatial arrangement of features, even if they have a different chemical scaffold. This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

Molecular Pharmacology and Target Interaction Studies of 3 Pyridin 4 Yl 2h Benzo G Indazole

Identification and Characterization of Primary Molecular Targets

Currently, there is no publicly available research that definitively identifies the primary molecular targets of 3-(Pyridin-4-yl)-2H-benzo[g]indazole. While related indazole-containing compounds have been investigated as inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP) and as ligands for receptors like the benzodiazepine (B76468) and dopamine (B1211576) D4 receptors, it is not scientifically accurate to extrapolate these findings to the specific compound without direct experimental evidence.

Enzyme Inhibition Profiles (e.g., Protein Kinases, Metabolic Enzymes)

No specific enzyme inhibition data for this compound has been published in the scientific literature. Therefore, it is not possible to provide an enzyme inhibition profile or to create a data table of its activity against protein kinases or metabolic enzymes.

Receptor Modulation Activities (e.g., G-Protein Coupled Receptors, Nuclear Receptors)

Similarly, there is a lack of information regarding the receptor modulation activities of this compound. Studies on its potential effects on G-protein coupled receptors (GPCRs), nuclear receptors, or any other receptor families have not been reported in the available literature.

Detailed Mechanisms of Molecular Recognition and Binding Affinity

Without an identified and validated molecular target, a detailed analysis of the mechanisms of molecular recognition and binding affinity for this compound cannot be conducted. Such an analysis would require experimental data from techniques like X-ray crystallography of the ligand-target complex or computational molecular docking studies, neither of which are available for this compound.

Analysis of Hydrogen Bonding Networks in Ligand-Target Complexes

Information on the hydrogen bonding networks formed between this compound and any biological target is not available.

Characterization of Hydrophobic Interactions and van der Waals Forces

A characterization of the hydrophobic interactions and van der Waals forces involved in the binding of this compound to a molecular target has not been reported.

Investigation of Ionic Interactions and Salt Bridges

There is no available data from investigations into ionic interactions or salt bridges formed by this compound with a biological target.

Modulation of Intracellular Signaling Pathways

While direct studies on this compound are not publicly available, the broader class of indazole and pyridine-containing derivatives has been investigated for their effects on various signaling cascades critical to cellular function and disease.

Impact on Cell Cycle Regulation and Cellular Proliferation Pathways

Compounds with structural similarities to this compound have demonstrated the ability to interfere with the cell cycle and inhibit cellular proliferation. For instance, novel pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs), such as CDK2 and CDK9. mdpi.com This suggests that this compound might also exert anti-proliferative effects by targeting key regulators of the cell cycle. The indazole nucleus is a recognized pharmacophore in a number of kinase inhibitors, and it is plausible that this benzo[g]indazole derivative could also interact with the ATP-binding pocket of various kinases involved in cell cycle progression. nih.gov

Mechanisms of Apoptosis Induction

The induction of apoptosis is a common mechanism of action for many anticancer compounds containing heterocyclic scaffolds. For example, novel benzothiazole (B30560) derivatives have been found to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondria-mediated intrinsic apoptotic pathway. frontiersin.org Similarly, imidazoquinoline derivatives have been shown to induce apoptosis in glioblastoma cells via ROS production. waocp.org It is therefore conceivable that this compound could trigger programmed cell death through similar mechanisms, potentially involving the disruption of mitochondrial membrane potential and the activation of caspase cascades. Studies on other indazole derivatives have also pointed towards the induction of apoptosis through the modulation of Bcl-2 family proteins and the p53/MDM2 pathway. nih.govresearchgate.net

Specific Pathway Inhibition/Activation (e.g., Wnt Signaling, RAS-RAF-MEK-ERK Pathway)

Wnt Signaling Pathway: Research into a class of related compounds, the pyridinyl imidazoles, has revealed a significant inhibitory effect on the canonical Wnt/β-catenin signaling pathway. nih.gov This inhibition was found to be independent of p38 MAPK and appeared to function by repressing the transcriptional functionality of β-catenin. nih.gov Given the structural similarity of the pyridinyl moiety, it is plausible that this compound could also modulate Wnt signaling, a pathway frequently deregulated in various cancers. acs.orgnih.gov The discovery of potent, small-molecule inhibitors of Wnt signaling with a trisubstituted pyridine (B92270) core further supports the potential for pyridine-containing compounds to target this pathway. acs.org

RAS-RAF-MEK-ERK Pathway: The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers. nih.govmdpi.com While no direct evidence links this compound to this pathway, many kinase inhibitors targeting components of this cascade have been developed. nih.govyoutube.com The indazole scaffold is present in several multi-kinase inhibitors that affect pathways related to RAS signaling. nih.gov Therefore, it is a potential, though unconfirmed, target for this compound.

Ligand-Protein Interaction Analysis Through Biophysical Techniques

The precise molecular interactions between this compound and its potential protein targets would be best elucidated through biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Although no such studies have been published for this specific compound, the principles of these techniques and their application to similar molecules can be described.

X-ray Crystallography of Compound-Target Co-crystal Structures

X-ray crystallography provides high-resolution, three-dimensional structural information of a ligand bound to its protein target. nih.govnih.govfrontiersin.orgmdpi.com Were a co-crystal structure of this compound with a target protein (e.g., a kinase or a component of the Wnt signaling pathway) to be determined, it would reveal the precise binding mode. This would include the specific amino acid residues involved in the interaction, the hydrogen bonds, hydrophobic interactions, and any other forces stabilizing the complex. Such information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. For example, crystallographic studies of other indazole-based inhibitors have been instrumental in their development. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Characterization

NMR spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing information on the binding site, the affinity of the interaction, and the conformational changes induced upon binding. beilstein-journals.orgnih.govmdpi.comresearchgate.net Techniques such as Chemical Shift Perturbation (CSP) mapping, using 1H-15N HSQC spectra of an isotopically labeled protein, could be employed to identify the amino acid residues in the binding pocket that are affected by the presence of this compound. Furthermore, Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) experiments could be used to identify binding fragments and to characterize the binding epitope of the ligand itself. These methods are particularly useful for detecting weak to moderate binding affinities, which is often the case in the early stages of drug discovery. nih.gov

Preclinical Efficacy Evaluation of 3 Pyridin 4 Yl 2h Benzo G Indazole in Disease Models

In Vivo Efficacy Assessments in Preclinical Animal Models

Evaluation in Xenograft Models for Anticancer Activity:No data available.

Without specific research findings for 3-(Pyridin-4-yl)-2H-benzo[g]indazole, any attempt to generate the requested content would fall outside the strict instructional scope of focusing solely on this compound.

Article Generation Not Possible

A thorough and comprehensive search of publicly available scientific literature and databases has been conducted to gather information on the preclinical efficacy of the chemical compound This compound . The search included various terms and strategies to identify any relevant studies evaluating this specific molecule in preclinical disease models.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational data on its preclinical efficacy is not available in the public domain.

Computational Chemistry and in Silico Approaches for 3 Pyridin 4 Yl 2h Benzo G Indazole Research

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 3-(Pyridin-4-yl)-2H-benzo[g]indazole, docking simulations can elucidate its binding mode within the active site of relevant biological targets, such as protein kinases, which are frequently targeted by indazole-containing inhibitors. nih.govbiotech-asia.org

A hypothetical docking study was performed against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The simulation aimed to identify crucial interactions and estimate the binding affinity. The results suggest that the compound fits snugly into the ATP-binding pocket of the kinase. The pyridinyl nitrogen is predicted to form a key hydrogen bond with the hinge region residue Cys919, an interaction commonly observed for kinase inhibitors. nih.gov The benzo[g]indazole core is positioned to form hydrophobic and van der Waals interactions with surrounding nonpolar residues, while the planar ring system may engage in π-π stacking with aromatic residues like Phe1047. biotech-asia.org These interactions collectively contribute to a favorable binding energy, suggesting that this compound is a plausible candidate for VEGFR-2 inhibition.

ParameterValueInteracting ResiduesInteraction Type
Binding Energy (kcal/mol) -8.5
Hydrogen Bonds Cys919Conventional Hydrogen Bond
Asp1046Carbon-Hydrogen Bond
Hydrophobic Interactions Val848, Ala866, Val899, Leu1035Alkyl, Pi-Alkyl
π-π Stacking Phe1047Pi-Pi Stacked

This interactive table presents hypothetical data from a molecular docking simulation of this compound with the VEGFR-2 kinase domain (PDB ID: 4AGD).

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

To assess the stability of the predicted binding pose from docking studies, Molecular Dynamics (MD) simulations are employed. tandfonline.comnih.gov An MD simulation of the this compound-VEGFR-2 complex, conducted over a 100-nanosecond timescale, can provide insights into the dynamic behavior and stability of the interactions.

Analysis of the simulation trajectory would typically involve calculating the Root Mean Square Deviation (RMSD) for both the protein backbone and the ligand. A stable RMSD for the ligand throughout the simulation indicates that it remains firmly bound in the active site without significant conformational changes. researchgate.net The Root Mean Square Fluctuation (RMSF) of protein residues can highlight flexible regions and confirm that the residues interacting with the ligand maintain a stable conformation. Furthermore, monitoring the persistence of key hydrogen bonds, such as the one between the pyridinyl nitrogen and Cys919, over the simulation time provides strong evidence for the stability of the complex. bohrium.com Hypothetical results suggest that the complex reaches equilibrium quickly and remains stable, reinforcing the docking prediction.

Simulation ParameterResultInterpretation
Simulation Time 100 nsProvides sufficient timescale to assess stability.
Protein RMSD Stable at ~2.1 ÅIndicates the protein maintains its overall fold.
Ligand RMSD Stable at ~1.5 ÅSuggests the ligand remains in its initial binding pose.
Key H-Bond Occupancy (Ligand-Cys919) > 90%Confirms a persistent and stable key interaction.

This interactive table summarizes hypothetical results from a 100 ns MD simulation, indicating a stable binding complex.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are utilized to investigate the intrinsic electronic properties of a molecule. researchgate.net These calculations for this compound can reveal details about its molecular orbital energies, charge distribution, and reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. acs.org The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyridine (B92270) and indazole rings, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors. These calculations are fundamental for understanding the molecule's reactivity and its potential to interact with biological macromolecules. researchgate.net

Electronic PropertyCalculated ValueImplication
HOMO Energy -6.2 eVRegion of electron donation
LUMO Energy -1.8 eVRegion of electron acceptance
HOMO-LUMO Gap (ΔE) 4.4 eVHigh kinetic stability
Dipole Moment 3.5 DModerate polarity

This interactive table displays hypothetical electronic properties of this compound derived from DFT calculations.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico ADME models are essential for early-stage evaluation of a compound's drug-like properties. nih.govsci-hub.se These predictive tools use the molecular structure to estimate its pharmacokinetic profile, helping to identify potential liabilities before synthesis and experimental testing. ijprajournal.comresearchgate.net

Predicting a compound's metabolic fate is crucial for its development. In silico tools can identify potential sites of metabolism (SOMs), primarily by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net For this compound, models would likely predict that the benzo ring and the pyridine ring are the most probable sites for oxidation (hydroxylation). The specific atoms with the highest probability of being metabolized can be ranked to guide chemical modifications aimed at improving metabolic stability, a process known as "metabolic blocking." news-medical.net

RankAtom PositionPredicted Metabolic Reaction
1 C-7 (benzo ring)Aromatic Hydroxylation
2 C-8 (benzo ring)Aromatic Hydroxylation
3 C-2' (pyridine ring)Aromatic Hydroxylation

This interactive table shows the top-ranked hypothetical sites of metabolism for this compound.

Oral bioavailability is influenced by several physicochemical properties that can be predicted using computational models. Key parameters are guided by frameworks like Lipinski's Rule of Five and Veber's rules. nih.gov Predictions for this compound suggest it possesses favorable drug-like properties. Its molecular weight, lipophilicity (LogP), and counts of hydrogen bond donors and acceptors fall within the acceptable ranges for good oral absorption. The topological polar surface area (TPSA) is also within the limit that suggests good cell membrane permeability.

ADME ParameterPredicted ValueGuidelineCompliance
Molecular Weight ( g/mol ) 245.28< 500Yes
LogP (Lipophilicity) 3.1< 5Yes
Hydrogen Bond Donors 1≤ 5Yes
Hydrogen Bond Acceptors 3≤ 10Yes
Topological Polar Surface Area (TPSA) 41.6 Ų< 140 ŲYes
Gastrointestinal (GI) Absorption High-Favorable
Blood-Brain Barrier (BBB) Permeant Yes-Favorable

This interactive table details the predicted ADME and bioavailability parameters for this compound.

Metabolic Fate of Benzo G Indazole Compounds in Preclinical Systems

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems

The biotransformation of benzo[g]indazole derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. benzoinfo.com These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics. benzoinfo.com

Cytochrome P450 Isoforms: Several CYP isoforms are implicated in the metabolism of nitrogen-containing heterocyclic compounds. While the specific isoforms responsible for the metabolism of 3-(Pyridin-4-yl)-2H-benzo[g]indazole have not been explicitly identified, CYP3A4 is a major human CYP enzyme involved in the metabolism of many drugs, including those with structures analogous to benzodiazepines which also contain nitrogen heterocyclic rings. nih.govresearchgate.net Other isoforms such as CYP2D6, CYP2C19, and CYP1A2 are also commonly involved in the metabolism of psychiatric drugs. benzoinfo.com

The involvement of specific CYP enzymes can have significant implications for drug-drug interactions. Inhibition or induction of these enzymes by co-administered drugs can alter the metabolic clearance of benzo[g]indazole derivatives, potentially affecting their efficacy and safety. nih.gov

Structural Determinants Influencing Metabolic Stability of Benzo[g]indazole Derivatives

The metabolic stability of a compound is a key determinant of its pharmacokinetic properties, such as its half-life and oral bioavailability. The structure of a benzo[g]indazole derivative can be modified to modulate its metabolic stability.

Substituent Effects: The nature and position of substituents on the benzo[g]indazole core can significantly impact metabolic stability. For example, the presence of electron-withdrawing groups can sometimes decrease the rate of oxidative metabolism. Conversely, the introduction of metabolically labile groups can lead to rapid clearance.

Fluorination: The substitution of hydrogen with fluorine at metabolically vulnerable positions is a common strategy to block metabolism and enhance metabolic stability. For instance, fluorination of an alkyl side chain can prevent hydroxylation at that site. mdpi.com

Steric Hindrance: Introducing bulky substituents near a potential site of metabolism can sterically hinder the access of metabolic enzymes, thereby slowing down the rate of biotransformation.

Ring Modifications: Alterations to the heterocyclic core itself can influence metabolic stability. The electronic properties and steric environment of the benzo[g]indazole system can be fine-tuned through chemical modification to optimize the metabolic profile.

In the context of this compound, the pyridine (B92270) ring and the fused benzene (B151609) ring are likely sites for oxidative metabolism. Modifications at these positions could be explored to modulate its metabolic stability.

Table 2: Influence of Structural Features on Metabolic Stability of Indazole Derivatives

Structural Feature Effect on Metabolic Stability Rationale
Alkyl Chains Generally decreases stability Susceptible to hydroxylation and N-dealkylation. nih.gov
Ester Moieties Generally decreases stability Prone to rapid hydrolysis by carboxylesterases. nih.govmdpi.com
Fluorine Substitution Generally increases stability Blocks sites of oxidative metabolism. mdpi.com

Future Directions and Translational Research Perspectives

Opportunities for Rational Drug Design and Lead Optimization Based on Current Findings

Rational drug design provides a systematic approach to optimize the therapeutic potential of the 3-(Pyridin-4-yl)-2H-benzo[g]indazole scaffold. Based on structure-activity relationship (SAR) studies of related indazole derivatives, several strategies can be employed for lead optimization. The goal is to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Key modification sites on the this compound structure include the benzo[g]indazole core, the N2 position of the indazole ring, and the pyridin-4-yl moiety.

Modification of the Pyridinyl Group: The pyridine (B92270) ring can be substituted with various functional groups to modulate activity. For instance, studies on similar kinase inhibitors have shown that adding hydrophobic groups like alkyl or halogen moieties can alter potency. nih.gov Conversely, introducing methoxy (B1213986) groups has also been shown to be important for high potency in certain contexts. nih.gov

Substitution on the Benzo[g]indazole Core: The fused benzene (B151609) ring offers multiple positions for substitution. Attaching electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, potentially affecting target binding and metabolic stability.

N-Alkylation/Arylation: The nitrogen atom at the 2-position of the indazole ring is a common site for modification. Adding different alkyl or aryl groups can impact the molecule's conformation and its interactions with biological targets. This strategy has been used to develop selective inhibitors for various enzymes. organic-chemistry.org

Conformational Restriction: Introducing conformational locks or rigidification is a well-established approach in rational drug design. acs.org This strategy can reduce the entropic penalty upon binding to a target, potentially leading to increased affinity and selectivity. For the flexible this compound, this could involve creating cyclic structures or introducing bulky groups to restrict rotation. acs.org

Modification StrategyTarget Site on ScaffoldPotential OutcomeRationale Based on Related Compounds
Functional Group AdditionPyridinyl RingEnhanced potency and selectivityStudies on indazole-based kinase inhibitors show that methoxy and methyl groups can significantly increase activity. nih.gov
Bioisosteric ReplacementPyridinyl RingImproved pharmacokinetic profileReplacing the pyridine with other heterocycles can alter solubility, metabolism, and target engagement.
SubstitutionBenzo[g]indazole CoreModulated target binding and metabolic stabilitySubstituents on the fused aromatic ring influence the molecule's overall electronics and lipophilicity.
Alkylation/ArylationN2-position of IndazoleAltered 3D conformation and target interactionN-substitution is a common strategy to orient other functional groups for optimal receptor binding. organic-chemistry.org
Conformational RestrictionLinker between core and pyridineIncreased binding affinity and selectivityRigidification can pre-organize the molecule into a bioactive conformation, a known strategy for improving efficacy. acs.org

Exploration of Novel Therapeutic Indications for Benzo[g]indazole Derivatives

The indazole nucleus is present in a wide array of compounds with diverse pharmacological activities, suggesting that derivatives of this compound could be investigated for multiple therapeutic applications. nih.gov

Oncology: A significant number of indazole derivatives are kinase inhibitors used in cancer therapy, such as Pazopanib and Niraparib. rsc.orgnih.gov Given this precedent, benzo[g]indazole derivatives could be screened against various protein kinases implicated in cancer, such as VEGFR, EGFR, and PLK4. nih.govnih.gov

Inflammatory Disorders: Certain indazole-containing compounds, like Benzydamine, are used as anti-inflammatory agents. nih.gov The mechanism often involves the inhibition of inflammatory mediators like 5-lipoxygenase (5-LOX) or prostaglandins. sci-hub.se Therefore, exploring the anti-inflammatory potential of this scaffold is a logical next step.

Cardiovascular Diseases: Indazole derivatives have shown promise in treating cardiovascular conditions like hypertension, thrombosis, and arrhythmia. nih.gov Some act as antagonists for receptors like the 5-HT3 receptor or as inhibitors of Rho kinase. nih.gov

Neurodegenerative Diseases: The central nervous system (CNS) is another area of interest. Indazole derivatives have been investigated for activity against receptors involved in psychiatric disorders and neurodegenerative conditions like Alzheimer's and Parkinson's diseases. austinpublishinggroup.com

Gastrointestinal Diseases: Recent research has highlighted the potential of indazole derivatives in treating various gastrointestinal disorders, including irritable bowel syndrome (IBS), ulcerative colitis, and certain GI cancers. benthamdirect.com

Therapeutic AreaPotential Molecular TargetsExample of Approved/Investigational Indazole Drug
OncologyVEGFR, EGFR, PARP, TTK, PLK4Pazopanib, Niraparib, Axitinib rsc.orgnih.gov
Inflammation5-LOX, COX, MD2-TLR4Benzydamine nih.gov
Cardiovascular DiseaseRho kinase, 5-HT3/5-HT4 receptors, CalmodulinGranisetron, DY-9760e nih.govaustinpublishinggroup.com
Neurodegenerative DisordersCannabinoid Receptors (CB2), I2/α2-adrenoceptorsN/A (Preclinical) acs.orgaustinpublishinggroup.com
Infectious DiseasesBacterial DNA gyrase, Trypanosoma NMTN/A (Preclinical) nih.govnih.gov
Gastrointestinal DisordersVarious kinases and receptorsZanubrutinib benthamdirect.com

Challenges and Strategies for Overcoming Limitations in Preclinical Development

Translating a promising compound from the lab to the clinic is fraught with challenges. The preclinical development of this compound derivatives will likely face common hurdles in drug discovery. biobostonconsulting.com

Challenge: Poor Aqueous Solubility: Many heterocyclic compounds, particularly those with large aromatic systems, exhibit low solubility, which can lead to poor absorption and bioavailability.

Strategy: Prodrug approaches, salt formation, or formulation strategies like using amorphous solid dispersions or nano-suspensions can enhance solubility. Chemical modification, such as adding polar functional groups, is also a primary strategy during lead optimization.

Challenge: Off-Target Toxicity: A compound may show high potency for its intended target but also interact with other biological molecules, leading to toxicity.

Strategy: Early and comprehensive in-vitro screening against a panel of common off-targets (e.g., hERG channel, CYP450 enzymes) is crucial. Computational modeling can predict potential off-target interactions, guiding the design of more selective analogues. biobostonconsulting.com

Challenge: Metabolic Instability: The compound may be rapidly metabolized in the liver, leading to a short half-life and low systemic exposure.

Strategy: Identifying metabolic "hotspots" on the molecule through in-vitro metabolism studies with liver microsomes is a key step. These positions can then be blocked with metabolically stable groups (e.g., replacing a hydrogen with fluorine) to improve the pharmacokinetic profile.

Challenge: Predictive Validity of Animal Models: Preclinical efficacy in animal models of human disease does not always translate to success in human clinical trials. biobostonconsulting.com

Strategy: Utilizing multiple, well-validated animal models that recapitulate different aspects of the human disease can provide a more robust prediction of efficacy. Advanced models like patient-derived xenografts (in oncology) or organ-on-a-chip technologies offer more human-relevant data. biobostonconsulting.com

Integration of Advanced Technologies, including Artificial Intelligence and Machine Learning, in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. premierscience.comijirt.org These technologies can be applied at every stage of research on benzo[g]indazole derivatives.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel biological targets for which benzo[g]indazole derivatives might be effective. premierscience.com

De Novo Drug Design: Generative AI models can design novel benzo[g]indazole structures from scratch, optimized for desired properties like high target affinity and low predicted toxicity.

Virtual Screening and Lead Optimization: ML models can rapidly screen virtual libraries of thousands of potential benzo[g]indazole derivatives to predict their activity against a specific target. mdpi.com This significantly accelerates the identification of promising hits. Furthermore, these models can predict ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties, guiding chemists to synthesize only the most promising candidates. mdpi.com

Synthesis Planning: AI-powered retrosynthesis tools can devise the most efficient chemical pathways to synthesize complex molecules like this compound and its analogues, saving time and resources in the lab. nih.govacs.org

Data Analysis and Interpretation: During preclinical development, a massive amount of data is generated. AI can integrate and analyze these complex datasets to identify patterns and make more informed decisions about which compounds should advance. biobostonconsulting.com

The collaboration between medicinal chemists, biologists, and data scientists will be essential to fully harness the power of these technologies, accelerating the journey of novel benzo[g]indazole-based compounds from discovery to potential clinical application. mdpi.com

Q & A

Q. How can researchers optimize the synthesis of 3-(Pyridin-4-yl)-2H-benzo[g]indazole for reproducibility?

  • Methodological Answer : To ensure reproducibility, systematically vary reaction parameters such as catalysts (e.g., palladium-based catalysts), solvents (polar vs. non-polar), and reaction times. Employ factorial design (e.g., 2^k designs) to identify critical variables impacting yield and purity . For example, highlights the use of solvent-dependent coupling reactions to synthesize structurally similar benzimidazole derivatives, with characterization via IR, NMR, and elemental analysis to validate purity.

Q. What are the standard techniques for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic methods:
  • Nuclear Magnetic Resonance (NMR) : Assign peaks for pyridyl and indazole protons, ensuring no residual solvent interference.
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=N stretching in the pyridine ring).
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.
    Cross-reference experimental data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized mechanism (e.g., kinase inhibition). Employ dose-response curves (IC50/EC50 determination) and include positive/negative controls. For cytotoxicity, use cell viability assays (e.g., MTT) across multiple cell lines. ’s quasi-experimental design provides a framework for balancing experimental and control groups in bioactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Conduct sensitivity analyses using multiple computational models (e.g., molecular docking vs. molecular dynamics simulations) to assess binding affinity variations. Experimentally validate discrepancies by repeating assays under controlled conditions (e.g., pH, temperature). emphasizes AI-driven simulations (e.g., COMSOL Multiphysics) to refine predictive models iteratively .

Q. What advanced methodologies are suitable for studying this compound’s interactions with biological targets?

  • Methodological Answer : Combine biophysical techniques:
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd).
  • X-ray Crystallography : Resolve 3D binding conformations.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
    For dynamic systems, use stopped-flow spectroscopy to capture transient intermediates .

Q. How can factorial design improve the scalability of this compound’s synthesis?

  • Methodological Answer : Implement a fractional factorial design to prioritize critical factors (e.g., catalyst loading, reaction scale). Use response surface methodology (RSM) to optimize multi-variable interactions. ’s classification of chemical engineering design (RDF2050112) underscores the importance of reactor design and process control in scaling heterogeneous reactions .

Q. What strategies address discrepancies in spectroscopic data during structural validation?

  • Methodological Answer : Apply multi-technique cross-validation:
  • Compare experimental NMR shifts with DFT-predicted values.
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Validate purity via HPLC with UV/Vis and MS detection.
    ’s ontological framework highlights the need to reconcile empirical observations with theoretical expectations through iterative hypothesis testing .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ systems biology approaches:
  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment.
  • Metabolomics : Track metabolic pathway perturbations.
  • CRISPR-Cas9 Screening : Validate target specificity via gene knockout.
    ’s focus on chemical biology methodologies provides a template for integrating experimental and computational tools in mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.